molecular formula C10H15N3O2 B1328056 6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione CAS No. 1033463-16-9

6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B1328056
CAS No.: 1033463-16-9
M. Wt: 209.24 g/mol
InChI Key: WQEOCELMACWGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione is a derivative of pyrimidinedione, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione typically involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea. The reaction is often catalyzed by Lewis acids or performed under microwave irradiation to enhance yield and reduce reaction time .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of environmentally benign catalysts, such as oxalic acid, can also be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The pyrrolidinylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate electrophile.

Major Products

The major products formed from these reactions include various substituted pyrimidinedione derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethoxy-6-methyl-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one
  • 5-methoxy-6-methyl-4-(4-hydroxyphenyl)-3,4-dihydropyrimidin-2(1H)-one

Uniqueness

6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the pyrrolidinylmethyl group, which imparts distinct chemical properties and biological activities compared to other pyrimidinedione derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-8(6-13-4-2-3-5-13)9(14)12-10(15)11-7/h2-6H2,1H3,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEOCELMACWGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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